molecular formula C20H16ClF3N2O3 B2616542 3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide CAS No. 1351609-09-0

3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide

Cat. No.: B2616542
CAS No.: 1351609-09-0
M. Wt: 424.8
InChI Key: UNRGYDWSSCAMOZ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a trifluoromethyl group, and an oxazole ring, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic addition reaction using a trifluoromethylating agent.

    Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Continuous Flow Synthesis: For efficient large-scale production.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, 3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the trifluoromethyl and hydroxyphenyl groups.

    5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group.

    3-(2-chlorophenyl)-5-methyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl and hydroxyphenyl groups in 3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide makes it unique compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3/c1-12-16(17(26-29-12)14-9-5-6-10-15(14)21)18(27)25-11-19(28,20(22,23)24)13-7-3-2-4-8-13/h2-10,28H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGYDWSSCAMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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